Olmesartan D4

Description

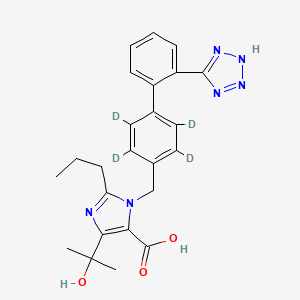

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRAEEWXHOVJFV-ZGAVCIBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Olmesartan D4 and its primary use in research?

An In-depth Whitepaper on its Core Application in Analytical and Pharmacokinetic Studies

Olmesartan D4 is the deuterium-labeled analog of Olmesartan, an angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] In the realm of scientific research, this compound serves a critical role as an internal standard for the quantitative analysis of Olmesartan in biological matrices.[2][3] Its structural similarity and distinct mass difference from the unlabeled drug make it an ideal tool for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of experimental data.[4] This technical guide provides a comprehensive overview of this compound, its primary applications, and detailed methodologies for its use in research, tailored for professionals in drug development and analytical sciences.

Primary Use in Research: An Internal Standard

The predominant application of this compound is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] When quantifying drug concentrations in complex biological samples such as plasma or urine, variability can be introduced at multiple stages, including extraction, injection, and ionization.[4] By adding a known amount of this compound to each sample at the beginning of the workflow, researchers can normalize the signal of the analyte (Olmesartan) to that of the internal standard. This process effectively cancels out procedural variations, leading to precise and accurate quantification.[4]

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z).[4] This ensures a reliable tool for regulatory bioanalysis and is crucial in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of Olmesartan.[3][4]

Experimental Protocols

The following sections detail common experimental methodologies for the quantification of Olmesartan using this compound as an internal standard. These protocols are based on established and validated bioanalytical methods.

Sample Preparation

The initial step in analyzing Olmesartan from biological matrices involves isolating the analyte and the internal standard from endogenous interferences. Several techniques are commonly employed:

-

Protein Precipitation (PPT): This is a rapid and straightforward method where a protein precipitant, such as acetonitrile or methanol, is added to the plasma sample. After vortexing and centrifugation, the supernatant containing the analyte and internal standard is collected for analysis.[6]

-

Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analytes from the aqueous biological matrix into an immiscible organic solvent. A common extraction solution is a mixture of diethyl ether and dichloromethane.[7]

-

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT and LLE by using a solid sorbent to retain the analytes while interferences are washed away. The analytes are then eluted with an appropriate solvent.[5][7][8]

Chromatographic and Mass Spectrometric Conditions

Accurate quantification of Olmesartan is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer.[5][9] The following tables summarize typical experimental parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Conditions |

| Column | C18 column (e.g., Thermo Hypersil GOLD C18, Waters Symmetry C18)[5][6] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[6] |

| Elution Mode | Isocratic or gradient elution.[6] |

| Flow Rate | Typically in the range of 0.4 - 0.6 mL/min.[6][8] |

| Injection Volume | 5 - 20 µL. |

| Column Temperature | Ambient or controlled (e.g., 40 °C). |

Table 2: Mass Spectrometry Parameters

| Parameter | Typical Conditions |

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative ion mode.[6][10] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[6] |

| Precursor Ion (Q1) m/z | Olmesartan: ~447.3[6] or ~445.2[10] |

| Product Ion (Q3) m/z | Olmesartan: ~207.2[6] or ~148.9[10] |

| Precursor Ion (Q1) m/z | This compound: ~451.4 (for D6)[10] |

| Product Ion (Q3) m/z | This compound: ~154.3 (for D6)[10] |

| Collision Gas | Argon. |

Note: The exact m/z values can vary slightly depending on the specific deuteration pattern (e.g., D4 or D6) and the adduct ion being monitored.

Method Validation

A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99.[7] |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification).[7] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of Variation (%CV) ≤ 15% (≤ 20% for the Lower Limit of Quantification).[7] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 5.[8] |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

Visualizations

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Olmesartan using this compound as an internal standard.

Signaling Pathway of Olmesartan

Olmesartan exerts its antihypertensive effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.

References

- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. foundryjournal.net [foundryjournal.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Olmesartan D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Olmesartan D4, a deuterated internal standard crucial for pharmacokinetic and bioequivalence studies of the widely used antihypertensive drug, Olmesartan Medoxomil. While detailed protocols for the synthesis of deuterated Olmesartan are not extensively published, this guide outlines a robust and scientifically sound synthetic strategy based on established methods for the synthesis of Olmesartan Medoxomil and general principles of deuterium labeling.

Overview of the Synthetic Strategy

The synthesis of this compound follows the same fundamental pathway as its non-deuterated counterpart, Olmesartan Medoxomil. The key to producing the D4 variant lies in the introduction of deuterium atoms at a specific precursor stage. The deuteration is targeted to the biphenyl ring system, a core component of the Olmesartan molecule.

The overall synthetic workflow can be summarized as follows:

-

Synthesis of Deuterated Biphenyl Intermediate: Preparation of a tetradeuterated biphenyl precursor, which will be coupled with the imidazole moiety.

-

Coupling Reaction: Alkylation of the imidazole derivative with the deuterated biphenyl intermediate.

-

Saponification and Esterification: Hydrolysis of the ethyl ester followed by esterification to introduce the medoxomil group.

-

Deprotection: Removal of the trityl protecting group to yield the final this compound Medoxomil.

-

Purification: Implementation of purification techniques to achieve high-purity this compound.

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of Deuterated Key Intermediate: 5-(4'-(Bromomethyl)-[1,1'-biphenyl-d4]-2-yl)-1-trityl-1H-tetrazole

The introduction of deuterium is proposed to occur via the synthesis of a deuterated biphenyl precursor. A plausible route involves the Suzuki-Miyaura cross-coupling reaction using a deuterated boronic acid.

Step 1: Synthesis of 4-Methyl-[1,1'-biphenyl-d4]-2'-carbonitrile

-

Reaction: Suzuki-Miyaura coupling of 2-bromobenzonitrile with (4-methylphenyl-d4)boronic acid.

-

Reagents: 2-bromobenzonitrile, (4-methylphenyl-d4)boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene/water mixture).

-

Procedure:

-

To a degassed solution of toluene and water, add 2-bromobenzonitrile, (4-methylphenyl-d4)boronic acid, and K2CO3.

-

Add the palladium catalyst and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-methyl-[1,1'-biphenyl-d4]-2'-carbonitrile.

-

Step 2: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl-d4]-2'-yl)-1H-tetrazole

-

Reaction: Cycloaddition of the nitrile with an azide source.

-

Reagents: 4-Methyl-[1,1'-biphenyl-d4]-2'-carbonitrile, sodium azide, ammonium chloride, solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

In a reaction vessel, dissolve 4-methyl-[1,1'-biphenyl-d4]-2'-carbonitrile in DMF.

-

Add sodium azide and ammonium chloride.

-

Heat the mixture to 120-130°C for 24-48 hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-(4'-methyl-[1,1'-biphenyl-d4]-2'-yl)-1H-tetrazole.

-

Step 3: Trityl Protection

-

Reaction: Protection of the tetrazole ring with a trityl group.

-

Reagents: 5-(4'-Methyl-[1,1'-biphenyl-d4]-2'-yl)-1H-tetrazole, trityl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane).

-

Procedure:

-

Suspend the tetrazole intermediate in dichloromethane and add triethylamine.

-

Add trityl chloride portion-wise at room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the trityl-protected intermediate.

-

Step 4: Bromination

-

Reaction: Radical bromination of the methyl group.

-

Reagents: Trityl-protected intermediate, N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide), solvent (e.g., carbon tetrachloride or cyclohexane).

-

Procedure:

-

Dissolve the trityl-protected intermediate in a suitable solvent.

-

Add NBS and the radical initiator.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

Purify the residue by recrystallization or column chromatography to yield 5-(4'-(bromomethyl)-[1,1'-biphenyl-d4]-2-yl)-1-trityl-1H-tetrazole.

-

Synthesis of this compound Medoxomil

Step 5: Coupling of Deuterated Biphenyl with Imidazole Intermediate

-

Reaction: N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with the deuterated biphenyl intermediate.

-

Reagents: Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, 5-(4'-(bromomethyl)-[1,1'-biphenyl-d4]-2-yl)-1-trityl-1H-tetrazole, base (e.g., K2CO3), solvent (e.g., DMF or acetone).

-

Procedure:

-

To a solution of the imidazole intermediate in the chosen solvent, add K2CO3 and the deuterated biphenyl intermediate.

-

Heat the reaction mixture at 60-80°C for 4-6 hours.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the solvent.

-

The crude product, trityl this compound ethyl ester, is used in the next step without further purification.

-

Step 6: Saponification

-

Reaction: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Reagents: Trityl this compound ethyl ester, base (e.g., NaOH or LiOH), solvent (e.g., ethanol/water mixture).

-

Procedure:

-

Dissolve the crude ethyl ester in a mixture of ethanol and water.

-

Add an aqueous solution of NaOH or LiOH and stir at room temperature for 12-24 hours.

-

Remove the ethanol by evaporation under reduced pressure.

-

Acidify the aqueous residue with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain trityl this compound acid.

-

Step 7: Esterification with Medoxomil Moiety

-

Reaction: Esterification of the carboxylic acid with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

-

Reagents: Trityl this compound acid, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, base (e.g., K2CO3), solvent (e.g., DMF).

-

Procedure:

-

Suspend the carboxylic acid and K2CO3 in DMF.

-

Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one and stir the mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude trityl this compound Medoxomil.

-

Step 8: Deprotection

-

Reaction: Removal of the trityl protecting group.

-

Reagents: Trityl this compound Medoxomil, acid (e.g., acetic acid in water or dilute HCl).

-

Procedure:

-

Dissolve the crude trityl this compound Medoxomil in a mixture of acetic acid and water (e.g., 75% aqueous acetic acid).

-

Stir at room temperature for 2-4 hours.

-

Filter off the precipitated triphenylmethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound Medoxomil.

-

Purification of this compound

High purity of this compound is essential for its use as an internal standard. The following methods are commonly employed for the purification of Olmesartan Medoxomil and are applicable to its deuterated analogue.

Recrystallization

Recrystallization is an effective method for purifying the final product. A variety of solvents can be used, with the choice depending on the impurity profile.

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., acetone/water, acetonitrile/water, or isopropanol) at an elevated temperature to achieve a supersaturated solution.[1]

-

Cool the solution slowly to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The following table summarizes the effectiveness of different solvents for the recrystallization of Olmesartan Medoxomil.

| Recrystallization Solvent | Purity Achieved | Yield |

| Acetone/Water | >99.5% | Good |

| Acetonitrile/Water | >99.7% | High |

| Isopropanol | >99.0% | Moderate |

Note: Data is based on the purification of non-deuterated Olmesartan Medoxomil and is expected to be comparable for the D4 analogue.

Chromatographic Purification

For removal of closely related impurities, preparative HPLC is the method of choice.

-

Stationary Phase: C18 reverse-phase silica gel.

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Inject the solution onto the preparative HPLC column.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Quantitative Data Summary

The following table presents typical yields and purities for the key steps in the synthesis of non-deuterated Olmesartan Medoxomil. Similar results can be anticipated for the synthesis of this compound.

| Step | Product | Typical Yield | Purity (by HPLC) |

| Coupling | Trityl Olmesartan Ethyl Ester | 85-95% | >95% |

| Saponification | Trityl Olmesartan Acid | 90-98% | >97% |

| Esterification | Trityl Olmesartan Medoxomil | 80-90% | >95% |

| Deprotection | Crude Olmesartan Medoxomil | 85-95% | >98% |

| Purification | Pure Olmesartan Medoxomil | 70-85% (from crude) | >99.8% |

Conclusion

The synthesis and purification of this compound, while not described in detail in publicly available literature, can be reliably achieved by adapting established synthetic routes for Olmesartan Medoxomil. The key modification is the use of a deuterated biphenyl precursor, which can be synthesized using standard organic chemistry techniques such as the Suzuki-Miyaura cross-coupling reaction. Subsequent coupling, esterification, and deprotection steps, followed by rigorous purification via recrystallization and/or chromatography, can yield high-purity this compound suitable for its intended use as an internal standard in demanding analytical applications. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important analytical tool.

References

Olmesartan D4: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olmesartan D4, a deuterated analog of the angiotensin II receptor blocker, Olmesartan. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and a visualization of its mechanism of action. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of Olmesartan quantification in biological matrices.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are essential for analytical method development and interpretation of experimental data.

| Parameter | Value | References |

| CAS Number | 1420880-41-6 | [1][2][3][4] |

| Molecular Formula | C₂₄H₂₂D₄N₆O₃ | [1][2][4][5][6] |

| Molecular Weight | 450.53 g/mol | [4][5][6] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Olmesartan exerts its therapeutic effect by acting as a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[3][7] This action inhibits the downstream effects of angiotensin II, a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in blood pressure regulation.[2][3][4] The signaling pathway is depicted below.

Experimental Protocols

This compound is instrumental in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below is a generalized experimental workflow for the quantification of Olmesartan in human plasma using this compound as an internal standard.

Bioanalytical Method for Olmesartan Quantification in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration will depend on the calibration curve range).

-

Vortex the mixture for 30 seconds.

-

Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate washing solution (e.g., 2% methanol in water) to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with an acidifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Olmesartan and this compound are monitored.

-

Olmesartan Transition: To be optimized based on the instrument.

-

This compound Transition: To be optimized based on the instrument.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of Olmesartan to this compound against the nominal concentration of the calibration standards.

-

The concentration of Olmesartan in the quality control and unknown samples is determined using the linear regression equation of the calibration curve.

The following diagram illustrates a typical experimental workflow for such an analysis.

Synthesis Outline

This guide provides foundational technical information for researchers working with Olmesartan and its deuterated analog. For specific applications, further optimization of the described methodologies will be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 5. mdpi.com [mdpi.com]

- 6. The Renin-Angiotensin-Aldosterone System Flowchart - ScienceInsights [scienceinsights.org]

- 7. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Olmesartan D4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Olmesartan D4. This deuterated analog of Olmesartan serves as an invaluable tool, primarily as an internal standard, in the bioanalytical quantification of Olmesartan in various biological matrices. This guide details its commercial sources, provides an exemplary experimental protocol for its use, and illustrates the key signaling pathway it helps to investigate.

Commercial Suppliers of this compound

For research and development purposes, this compound is available from several specialized chemical suppliers. The quality and specifications of the product may vary between suppliers, and it is crucial to select a product that meets the specific requirements of the intended application. All suppliers emphasize that their products are for research use only and not for human or veterinary use.[1]

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment | Additional Information |

| Clinivex | 1420880-41-6 | Not Specified | Not Specified | Not Specified | Intended for laboratory and research use only.[2] |

| MedchemExpress | 1420880-41-6 | C₂₄H₂₂D₄N₆O₃ | 450.53 | >98% (Purity) | Sold as a solid.[3][4] |

| Sussex Research Laboratories Inc. | 1420880-41-6 | C₂₄H₂₂D₄N₆O₃ | 450.53 | >95% (HPLC), >95% (Isotopic Enrichment) | Shipped at ambient temperature, stored at -20°C.[1] |

| Simson Pharma Limited | 1420880-41-6 | Not Specified | Not Specified | Not Specified | Accompanied by a Certificate of Analysis.[5] |

Experimental Protocol: Quantification of Olmesartan in Human Plasma using this compound as an Internal Standard by LC-MS/MS

The following protocol is a representative example of how this compound is utilized as an internal standard for the accurate quantification of Olmesartan in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the recommended approach for correcting for variability during sample preparation and analysis.[6]

Sample Preparation (Liquid-Liquid Extraction)

A simple and efficient liquid-liquid extraction procedure is commonly employed for the extraction of Olmesartan and the this compound internal standard from plasma samples.[7][8]

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 600 ng/mL in methanol).

-

Vortex the mixture for 10 seconds.

-

Add 1.0 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 70:30 v/v).

-

Vortex the tube for 5 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is typically achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., Thermo Hypersil GOLD C18, UNISOL C18 150*4.6 mm, 5 µm)[7][9] |

| Mobile Phase | Isocratic elution with a mixture of an aqueous buffer and an organic solvent. For example, 2 mM ammonium formate with 0.1% formic acid in water (A) and acetonitrile (B) in a ratio of 30:70 v/v.[9][10] |

| Flow Rate | 0.3 - 0.6 mL/min[10] |

| Injection Volume | 3 - 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode[7][8] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Olmesartan: m/z 445.2 → 148.9; this compound/D6: m/z 451.4 → 154.3[7][8][11] |

Data Analysis

The concentration of Olmesartan in the plasma samples is determined by calculating the peak area ratio of the analyte (Olmesartan) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Olmesartan in the unknown samples is then interpolated from this calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the bioanalytical method described above.

Caption: Experimental workflow for Olmesartan quantification.

Mechanism of Action and Signaling Pathway

Olmesartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the Angiotensin II Type 1 (AT1) receptor.[12][13][14] This action disrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[13][14]

The Renin-Angiotensin-Aldosterone System (RAAS) and Olmesartan's Point of Intervention

The RAAS cascade begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[12] Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[14][15] It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[12][16]

Olmesartan selectively blocks the binding of angiotensin II to the AT1 receptor, thereby preventing these downstream effects.[14][15] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[14]

The following diagram illustrates the AT1 receptor signaling pathway and the inhibitory action of Olmesartan.

References

- 1. embopress.org [embopress.org]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 5. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 8. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 13. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. labeling.pfizer.com [labeling.pfizer.com]

- 16. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Olmesartan D4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Olmesartan D4, a deuterated analog of the angiotensin II receptor antagonist, Olmesartan. This document is intended to serve as a critical resource for researchers and drug development professionals utilizing this compound as an analytical standard or in other research applications.

Core Concepts in Stability

The chemical stability of an analytical standard is paramount to ensuring the accuracy and reproducibility of experimental results. Degradation of the standard can lead to erroneous quantification and misinterpretation of data. This compound, as a complex organic molecule, is susceptible to degradation under various environmental stressors. Understanding its stability profile is crucial for maintaining its integrity throughout its lifecycle in the laboratory.

Recommended Storage Conditions

Proper storage is the most effective measure to ensure the long-term stability of this compound. The following tables summarize the recommended storage conditions for both the solid form and solutions of this compound, based on information from various suppliers.

Table 1: Storage Conditions for Solid this compound

| Parameter | Recommendation | Expected Stability | Source |

| Temperature | -20°C | ≥ 4 years | [1][2] |

| 3 years | [3] | ||

| Container | Tightly sealed, light-resistant vial | - | General Recommendation |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | - | General Recommendation |

Table 2: Storage Conditions for this compound in Solution

| Solvent | Temperature | Expected Stability | Source |

| DMSO, Ethanol, etc. | -80°C | Up to 6 months | [4] |

| -20°C | Up to 1 month | [4] |

Note: It is strongly recommended to aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Physicochemical Properties and Handling

This compound is a white to off-white solid. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Due to its hygroscopic nature, it is crucial to handle the solid compound in a dry, controlled environment, such as a glovebox or under a stream of inert gas, to prevent moisture absorption.

Potential Degradation Pathways

Forced degradation studies on the non-deuterated parent compound, Olmesartan, have shown that it is susceptible to degradation under certain stress conditions. The deuterated form, this compound, is expected to exhibit a very similar degradation profile. The primary degradation pathways include:

-

Acid Hydrolysis: Significant degradation can occur in acidic conditions.

-

Base Hydrolysis: The molecule is also susceptible to degradation in alkaline conditions.

-

Oxidation: Oxidative stress can lead to the formation of degradation products.

-

Photodegradation: While generally more stable to light, prolonged exposure should be avoided.

-

Thermal Degradation: Olmesartan shows relative stability to thermal stress compared to hydrolytic and oxidative conditions.

Experimental Protocols

A stability-indicating analytical method is essential for assessing the purity of this compound and quantifying any degradation products. The following is a representative High-Performance Liquid Chromatography (HPLC) method adapted from validated methods for Olmesartan Medoxomil, which can be optimized for this compound.

Stability-Indicating HPLC Method

This method is designed to separate the parent this compound peak from potential degradation products.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)

-

Gradient Program:

-

0-5 min: 30% Acetonitrile

-

5-20 min: 30% to 70% Acetonitrile

-

20-25 min: 70% Acetonitrile

-

25-26 min: 70% to 30% Acetonitrile

-

26-30 min: 30% Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 257 nm

-

Injection Volume: 10 µL

-

Diluent: Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

-

Sample Solution (for stability studies): Subject the this compound stock solution to the stress conditions outlined below. Before injection, neutralize the acidic and basic samples and dilute to a final concentration of approximately 100 µg/mL with the diluent.

Forced Degradation Study Protocol

To assess the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

-

Acid Hydrolysis: Mix 1 mL of this compound stock solution (1 mg/mL) with 1 mL of 1 M HCl. Heat at 60°C for 2 hours.

-

Base Hydrolysis: Mix 1 mL of this compound stock solution (1 mg/mL) with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.

-

Oxidative Degradation: Mix 1 mL of this compound stock solution (1 mg/mL) with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 2 hours.

-

Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.

-

Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber.

Data Presentation

The results of a forced degradation study should be presented in a clear, tabular format to allow for easy comparison of the stability of this compound under different conditions.

Table 3: Example of Forced Degradation Study Results for this compound

| Stress Condition | Treatment | % Assay of this compound | % Degradation | Major Degradation Products (Retention Time) |

| Control | No treatment | 99.8 | 0.2 | - |

| Acid Hydrolysis | 1 M HCl, 60°C, 2h | 75.2 | 24.8 | DP1 (4.5 min), DP2 (6.1 min) |

| Base Hydrolysis | 1 M NaOH, RT, 1h | 88.9 | 11.1 | DP3 (5.2 min) |

| Oxidation | 30% H₂O₂, RT, 2h | 70.5 | 29.5 | DP4 (7.8 min), DP5 (8.9 min) |

| Thermal | 105°C, 24h | 98.1 | 1.9 | Minor peaks observed |

| Photolytic | UV/Vis light | 96.5 | 3.5 | Minor peaks observed |

Note: The data in this table is illustrative and based on the expected degradation profile. Actual results may vary.

Visualizations

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical progression of a stability study. The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for Forced Degradation Stability Testing of this compound.

Conclusion

This technical guide provides essential information for the proper handling, storage, and stability assessment of this compound. Adherence to the recommended storage conditions is critical for maintaining the integrity of this analytical standard. The provided experimental protocols for a stability-indicating HPLC method and forced degradation studies offer a robust framework for researchers to validate their own methods and ensure the quality of their data. As with any analytical standard, it is imperative to consult the manufacturer's Certificate of Analysis for lot-specific information and recommendations.

References

Isotopic Purity of Olmesartan D4 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the importance, determination, and application of Olmesartan D4's isotopic purity in mass spectrometry-based bioanalytical studies. This compound, a deuterium-labeled internal standard, is crucial for the accurate quantification of the antihypertensive drug Olmesartan in complex biological matrices. Its isotopic purity directly impacts the reliability and accuracy of pharmacokinetic and metabolic studies.

Introduction to Isotopic Purity in Drug Analysis

In quantitative bioanalysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. This compound is used as an internal standard for the quantification of Olmesartan.[1] The underlying principle of this method, known as isotope dilution mass spectrometry, is the addition of a known quantity of the SIL internal standard to a sample. This standard co-elutes with the analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, effectively correcting for variations in sample preparation and instrument response.

The accuracy of this method is fundamentally dependent on the isotopic purity of the SIL internal standard. Isotopic purity refers to the percentage of the compound that is enriched with the desired stable isotope (in this case, deuterium) compared to the naturally occurring isotopes.[2] High isotopic purity is essential to prevent signal overlap and ensure accurate quantification.[2]

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. However, it is crucial to verify the isotopic distribution of each new batch. The following table summarizes the expected isotopic distribution for a hypothetical batch of this compound with an isotopic purity of 99%.

| Isotopologue | Description | Expected Abundance (%) |

| D4 | Fully deuterated Olmesartan | > 99% |

| D3 | Olmesartan with three deuterium atoms | < 1% |

| D2 | Olmesartan with two deuterium atoms | < 0.1% |

| D1 | Olmesartan with one deuterium atom | < 0.01% |

| D0 | Unlabeled Olmesartan | < 0.01% |

Note: These values are representative and may vary between different batches and suppliers. It is imperative to consult the Certificate of Analysis for specific quantitative data.

Experimental Protocols for Isotopic Purity Determination

A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the recommended approach for the comprehensive characterization of this compound's isotopic purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound. By accurately measuring the m/z of the molecular ions, the relative abundance of each isotopologue can be quantified.

Instrumentation:

-

Liquid Chromatograph (LC)

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 10-90% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

MS Method:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Scan Mode: Full scan MS from m/z 100-1000

-

Resolution: > 10,000

-

Data Analysis: The extracted ion chromatograms for each isotopologue (D0 to D4) are integrated. The isotopic purity is calculated as the peak area of the D4 isotopologue divided by the sum of the peak areas of all isotopologues.

Mass Transitions for Olmesartan and this compound (for reference in quantitative assays):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Olmesartan | 447.30 | 207.20 | Positive[3] |

| This compound | 451.3 (approx.) | 211.2 (approx.) | Positive |

| Olmesartan | 445.20 | 148.90 | Negative[4] |

| Olmesartan D6 | 451.40 | 154.30 | Negative[4] |

Note: The exact m/z values for this compound may vary slightly depending on the position of the deuterium labels. The fragmentation pattern of this compound should be analyzed to confirm the location of the labels.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the location and extent of deuteration. While ¹H NMR can be used to quantify the remaining protons at the deuterated sites, ²H NMR directly observes the deuterium nuclei.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

¹H NMR:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals corresponding to the protons at the labeled positions. The reduction in the integral value compared to the unlabeled standard provides an estimate of the isotopic enrichment.

²H NMR:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal at the expected chemical shift confirms the presence of deuterium at that position. The integral of this signal can be used for quantification.

Visualization of Workflows

The following diagrams illustrate the workflows for the determination of isotopic purity and its application in a typical bioanalytical method.

Caption: Workflow for Isotopic Purity Determination of this compound.

Caption: Bioanalytical Workflow Using this compound Internal Standard.

Conclusion

The isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of quantitative bioanalytical methods. A thorough characterization of each batch of the internal standard using high-resolution mass spectrometry and NMR spectroscopy is essential. This guide provides a framework for researchers and scientists to understand and implement the necessary protocols for the verification of this compound's isotopic purity, thereby upholding the integrity of their drug development studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Olmesartan vs. Olmesartan D4: A Comprehensive Structural and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed comparison of the structural and physicochemical properties of Olmesartan and its deuterated analog, Olmesartan D4. This document outlines key experimental protocols for the analysis and evaluation of these compounds, offering valuable insights for researchers in drug development and metabolism studies.

Core Structural Differences

Olmesartan is a potent and selective angiotensin II receptor antagonist.[1] Its deuterated counterpart, this compound, is a stable isotope-labeled version of the parent drug, primarily utilized as an internal standard in bioanalytical and pharmacokinetic research.[2] The fundamental structural difference lies in the substitution of four hydrogen atoms with deuterium atoms on the biphenyl ring of the Olmesartan molecule. This isotopic substitution imparts a higher molecular weight to this compound, which is crucial for its application in mass spectrometry-based quantification methods.

Below is a visual representation of the structural distinction between the two compounds.

Caption: Structural comparison of Olmesartan and this compound.

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to Olmesartan. While many other physicochemical properties are expected to be very similar, precise experimental values for this compound are not as widely published as for the parent drug.

| Property | Olmesartan | This compound |

| CAS Number | 144689-24-7[1] | 1420880-41-6[3] |

| Molecular Formula | C₂₄H₂₆N₆O₃[1] | C₂₄H₂₂D₄N₆O₃[3] |

| Molecular Weight | 446.50 g/mol [1] | 450.54 g/mol [2] |

| Melting Point | 180 °C (decomposition)[4] | Not explicitly available |

| Boiling Point | 804.2 °C (predicted) | Not explicitly available |

| pKa | 4.14[5] | Not explicitly available |

| Solubility | Sparingly soluble in methanol.[5] Soluble in DMSO. | Soluble in DMSO.[6] |

Experimental Protocols

Synthesis of this compound (Proposed)

A potential workflow for this synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of Olmesartan

This protocol describes a common method for the quantification of Olmesartan in pharmaceutical dosage forms.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 2.8)

-

Olmesartan reference standard

-

This compound (as internal standard, if using LC-MS)

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile (e.g., 35:65 v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of Olmesartan reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: For tablet analysis, accurately weigh and powder a number of tablets. Dissolve a portion of the powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The concentration of Olmesartan in the sample is determined by comparing the peak area of the analyte with the peak areas of the standard solutions.

Angiotensin II Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of Olmesartan to the angiotensin II type 1 (AT₁) receptor.

Materials:

-

Cell membranes expressing the human AT₁ receptor.

-

Radiolabeled ligand (e.g., [³H]Olmesartan).

-

Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a microplate, incubate the cell membranes with increasing concentrations of the radiolabeled ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled Olmesartan.

-

Filtration: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The binding affinity (Kd) and the maximum number of binding sites (Bmax) can be determined by Scatchard analysis of the saturation binding data.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the angiotensin II signaling pathway and a typical bioanalytical workflow for Olmesartan.

Caption: Simplified Angiotensin II signaling pathway and the point of action for Olmesartan.

Caption: A typical workflow for the bioanalysis of Olmesartan using a deuterated internal standard.

References

- 1. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Olmesartan-d4 | 1420880-41-6 [m.chemicalbook.com]

- 4. Olmesartan Medoxomil | 144689-63-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

Decoding the Olmesartan D4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Olmesartan D4 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic integrity, which are paramount for the accuracy and reliability of quantitative bioanalytical studies. This guide offers an in-depth explanation of the typical data and methodologies presented in a CoA for this compound.

This compound is a deuterium-labeled version of Olmesartan, an angiotensin II receptor antagonist used in the management of hypertension.[1] The stable isotope-labeled compound is crucial for mass spectrometry-based applications, such as pharmacokinetic studies, where it serves as an internal standard for the precise quantification of Olmesartan in biological matrices.[2]

Identification and Characterization

The initial section of a CoA confirms the identity and fundamental properties of the this compound material. This information is foundational for ensuring the correct substance is being used.

| Parameter | Typical Specification | Methodology |

| Product Name | This compound | - |

| CAS Number | 1420880-41-6 | - |

| Molecular Formula | C₂₉H₂₆D₄N₆O₆ | Mass Spectrometry |

| Molecular Weight | 450.54 g/mol | Mass Spectrometry |

| Appearance | White to Off-White Solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | Solvent Solubility Test |

Purity Analysis

Purity is a critical parameter that directly impacts the accuracy of quantification. A CoA will typically report purity as determined by one or more chromatographic techniques.

| Parameter | Typical Specification | Methodology |

| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Purity (by LC/MS) | ≥ 98% | Liquid Chromatography-Mass Spectrometry (LC/MS) |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity

The determination of chemical purity is often performed using a reversed-phase HPLC method.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of Olmesartan.[3]

-

Mobile Phase : A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.

-

Detection : UV detection at a wavelength where Olmesartan exhibits strong absorbance, generally around 250-257 nm.[3][4]

-

Procedure : A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Purity and Enrichment

For a deuterated standard, the isotopic purity and enrichment are of utmost importance. These parameters confirm the degree of deuterium incorporation and the absence of significant amounts of the unlabeled analogue.

| Parameter | Typical Specification | Methodology |

| Isotopic Purity | ≥ 99% | Mass Spectrometry (MS) |

| Deuterium Incorporation | ≥ 98% (for D4) | Mass Spectrometry (MS) / Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocol: Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the primary technique for determining the isotopic enrichment of this compound.

-

Instrumentation : A high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS) is used.

-

Ionization Source : Electrospray ionization (ESI) is a common technique.

-

Analysis Mode : The analysis is typically performed in full scan mode to observe the isotopic distribution. The mass-to-charge ratios (m/z) for Olmesartan and its deuterated variants are monitored.

-

Procedure : A solution of this compound is infused into the mass spectrometer. The relative intensities of the ion corresponding to this compound (and other deuterated species) are compared to the intensity of the ion corresponding to the unlabeled Olmesartan. This allows for the calculation of the isotopic enrichment.

Structural Confirmation

Structural confirmation ensures that the synthesized molecule is indeed this compound and that the deuterium atoms are in the expected positions.

| Parameter | Typical Specification | Methodology |

| ¹H NMR | Conforms to structure | Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |

| Mass Spectrum | Conforms to structure | Mass Spectrometry (MS) |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and can also provide information about the location of deuterium labeling.

-

Instrumentation : A high-field NMR spectrometer.

-

Solvent : A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

-

Procedure : The this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the known spectrum of unlabeled Olmesartan. The absence or significant reduction of signals at specific positions confirms the location of deuterium incorporation.

Workflow for Certificate of Analysis Generation

The following diagram illustrates the general workflow involved in the analysis and certification of a reference standard like this compound.

Caption: Workflow for this compound Certificate of Analysis Generation.

Conclusion

A thorough understanding of the Certificate of Analysis for this compound is essential for its proper use as an internal standard in regulated and research environments. The data presented within the CoA, backed by detailed and validated analytical methodologies, provides the end-user with the confidence needed to generate high-quality, reproducible, and accurate analytical results. By carefully examining the identity, purity, and isotopic enrichment data, researchers can ensure the integrity of their quantitative assays.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Olmesartan using Olmesartan-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] Accurate and reliable quantification of Olmesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as Olmesartan-d4, is highly recommended by regulatory agencies to ensure the accuracy and precision of the bioanalytical method.[1] This internal standard closely mimics the analyte's behavior during sample preparation and ionization, compensating for potential matrix effects and variations in instrument response.

These application notes provide a detailed protocol for the quantification of Olmesartan in human plasma using Olmesartan-d4 as an internal standard by LC-MS/MS. The described methodology is based on validated methods reported in the scientific literature.[1][4][5][6]

Mechanism of Action of Olmesartan

Olmesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[7] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[2][7] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the site of action of Olmesartan.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of Olmesartan in human plasma.

Materials and Reagents

-

Analytes: Olmesartan (reference standard), Olmesartan-d4 (internal standard)

-

Chemicals and Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate, Diethyl ether, Dichloromethane, Water (deionized, 18 MΩ·cm)

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olmesartan and Olmesartan-d4 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Olmesartan primary stock solution with a methanol:water (1:1, v/v) mixture to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Olmesartan-d4 primary stock solution with a methanol:water (1:1, v/v) mixture.

Sample Preparation (Liquid-Liquid Extraction)

The following diagram outlines the sample preparation workflow.

References

- 1. bhf.org.uk [bhf.org.uk]

- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 3. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 7. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Olmesartan in Human Plasma using Olmesartan-D4 as an Internal Standard for Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olmesartan is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] It is administered orally as a prodrug, olmesartan medoxomil, which is rapidly hydrolyzed to its active metabolite, olmesartan, during absorption.[1][2][4] Accurate quantification of olmesartan in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[5][6]

This application note provides a detailed protocol for the determination of olmesartan in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Olmesartan-D4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[5][7] The method described herein is suitable for high-throughput analysis in clinical and research settings.

Principle

The method involves the extraction of olmesartan and the internal standard (Olmesartan-D4) from human plasma via liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanism of Action of Olmesartan

Olmesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting vasoconstriction and the release of aldosterone. The overall effect is a reduction in peripheral vascular resistance and a lowering of blood pressure.[3]

Figure 1: Mechanism of action of Olmesartan.

Materials and Reagents

-

Analytes: Olmesartan (reference standard), Olmesartan-D4 (internal standard).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade), Diethyl ether (HPLC grade).

-

Reagents: Formic acid, Ammonium acetate, Potassium dihydrogen phosphate, Orthophosphoric acid.

-

Water: Deionized or Milli-Q water.

-

Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation and Analytical Conditions

-

LC System: HPLC or UPLC system capable of delivering a stable flow rate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reverse-phase column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm).[8]

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of olmesartan.

| Parameter | Condition |

| Column | UNISOL C18 (150 x 4.6 mm, 5 µm)[8] |

| Mobile Phase | Methanol and 2 mM Ammonium Acetate (pH 5.5) (80:20, v/v)[8] |

| Flow Rate | 0.8 mL/min[8] |

| Injection Volume | 15 µL[8] |

| Column Temperature | 35°C[8] |

| Run Time | Approximately 4 minutes |

| Retention Time | Olmesartan: ~1.51 min; Olmesartan-D4/D6: ~1.51 min[8] |

Mass Spectrometric Conditions

The mass spectrometer should be operated in negative ionization mode with the following parameters.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative[8] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[8] |

| MRM Transition (Olmesartan) | m/z 445.2 → 148.9[8] |

| MRM Transition (Olmesartan-D4) | m/z 449.4 → 148.4[9] |

| MRM Transition (Olmesartan-D6) | m/z 451.4 → 154.3[8] |

| Source Temperature | Instrument dependent, optimize for signal |

| Ion Spray Voltage | Instrument dependent, optimize for signal |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare primary stock solutions of Olmesartan (e.g., 1 mg/mL) and Olmesartan-D4 (e.g., 1 mg/mL) in methanol. Store at 2-8°C.[8]

-

Working Solutions: Prepare working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the primary stock solutions with a methanol:water (50:50, v/v) mixture.[8]

-

Internal Standard (IS) Working Solution: Prepare a working solution of Olmesartan-D4 (e.g., 2000 ng/mL) in methanol:water (50:50, v/v).[8]

Preparation of Calibration Curve and Quality Control Samples

-

Spike appropriate amounts of the Olmesartan working solutions into blank human plasma to prepare CC standards at concentrations ranging from 5 ng/mL to 2500 ng/mL.[1][5][10]

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, LQC at 15 ng/mL, MQC at 1200 ng/mL, and HQC at 2100 ng/mL.[8]

Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a simple and efficient liquid-liquid extraction procedure.[8]

-

Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the Olmesartan-D4 internal standard working solution to each tube (except for the blank plasma used to assess interference).

-

Vortex the samples for 30 seconds.

-

Add 1 mL of the extraction solvent (a mixture of diethyl ether and dichloromethane).

-

Vortex mix for 10 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Figure 2: Bioanalytical workflow for Olmesartan.

Method Validation Summary

The bioanalytical method should be fully validated according to international guidelines (e.g., FDA, EMA).[1] The following tables summarize typical validation results for the quantification of olmesartan in human plasma.

Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 5.0 - 2500.0 ng/mL[1][5][10] |

| Correlation Coefficient (r²) | > 0.99[8] |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[8] |

Precision and Accuracy

The intra-day and inter-day precision and accuracy are evaluated using QC samples.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ QC | 5.006 | < 9.02% | -5.00% to 0.00% | < 9.02% | -5.00% to 0.00% |

| LQC | 13.906 | < 3.07% | -5.00% to 0.00% | < 3.07% | -5.00% to 0.00% |

| MQC | 1198.829 | < 3.07% | -5.00% to 0.00% | < 3.07% | -5.00% to 0.00% |

| HQC | 2131.831 | < 3.07% | -5.00% to 0.00% | < 3.07% | -5.00% to 0.00% |

| Data derived from a representative study.[8] |

Application in a Pharmacokinetic Study

This validated method is well-suited for pharmacokinetic studies following oral administration of olmesartan medoxomil.[5][10]

Study Design

A typical study may involve a single-dose, two-period, crossover design in healthy volunteers.[6]

-

Dose: A single oral dose of 40 mg olmesartan medoxomil.[5][10]

-

Blood Sampling: Blood samples are collected at pre-dose (0 h) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 h).

-

Sample Processing: Plasma is separated by centrifugation and stored at -70°C until analysis.

Pharmacokinetic Parameters

Following the analysis of plasma samples, the concentration-time data for each subject is used to calculate key pharmacokinetic parameters using non-compartmental analysis.[6]

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of olmesartan in human plasma. The use of Olmesartan-D4 as an internal standard ensures the accuracy and robustness of the results. This protocol is fully validated and has been successfully applied to pharmacokinetic and bioequivalence studies, making it an invaluable tool for researchers and professionals in the field of drug development.[5][8]

References

- 1. LC-MS method for determination of olmesartan in human plasma [PeerJ Preprints] [peerj.com]

- 2. researchgate.net [researchgate.net]

- 3. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synapse.koreamed.org [synapse.koreamed.org]

- 7. aminer.org [aminer.org]

- 8. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for Olmesartan in Human Plasma using LC-MS/MS with Olmesartan-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Olmesartan in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes Olmesartan-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. A streamlined sample preparation procedure based on protein precipitation is employed, allowing for high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies.

Introduction

Olmesartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension.[1] Accurate determination of Olmesartan concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Olmesartan-d4, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[2] This note provides a detailed protocol for a validated LC-MS/MS method for the determination of Olmesartan in human plasma, offering a combination of simplicity, speed, and reliability.

Experimental

Materials and Reagents

-

Olmesartan reference standard (≥98% purity)

-

Olmesartan-d4 internal standard (≥98% purity, >98% isotopic purity)[3]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |